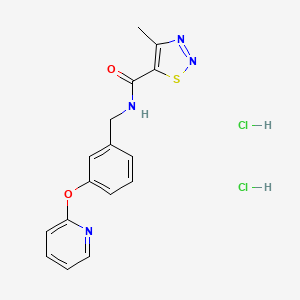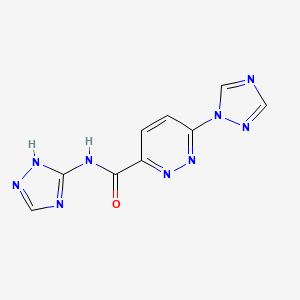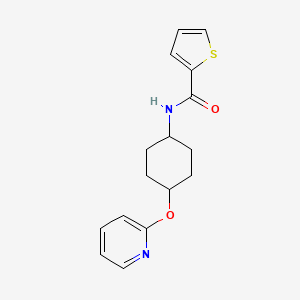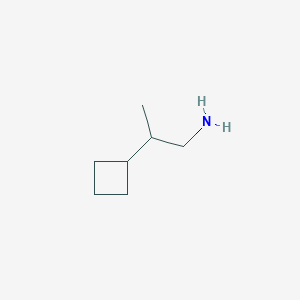
4-methyl-N-(3-(pyridin-2-yloxy)benzyl)-1,2,3-thiadiazole-5-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives is a multi-step process involving the reaction of various starting materials such as potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives. In one study, the synthesis led to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another synthesis approach reported the use of N, N' - disubstituted hydrazinecarbothioamide to obtain a new derivative of 1,3,4-thiadiazole through dehydrosulfurization, yielding a compound with potential as a DHFR inhibitor .
Molecular Structure Analysis
The molecular structures of the synthesized thiadiazole derivatives and their complexes were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two large monodentate ligands and two chloride anions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiadiazole derivatives include cyclization during oxidation and coordination reactions to form metal complexes. The Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a directing group is another example of the chemical reactivity of thiadiazole derivatives, demonstrating regio- and stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The synthesized compounds exhibit significant cytotoxicity against various human cancer cell lines, with some showing greater activity than reference drugs. The antimicrobial activity of these compounds has also been studied, with some derivatives showing higher activity than streptomycin and metronidazole against certain strains of microorganisms . The potential of these compounds as inhibitors of DHFR was explored through molecular docking studies, suggesting their application in the development of new therapeutic agents .
Propiedades
IUPAC Name |
4-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]thiadiazole-5-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c1-11-15(23-20-19-11)16(21)18-10-12-5-4-6-13(9-12)22-14-7-2-3-8-17-14;;/h2-9H,10H2,1H3,(H,18,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQJHDBWIKQNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)



![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)


![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)